Obafluorin

Overview

Description

Synthesis Analysis

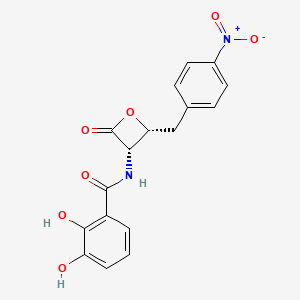

Obafluorin is synthesized by a multi-part enzyme called a nonribosomal peptide synthetase . This enzyme produces the highly reactive beta-lactone ring that is responsible for obafluorin’s antimicrobial activity .Molecular Structure Analysis

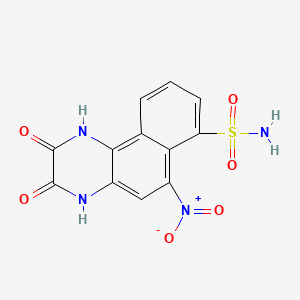

Obafluorin comprises a strained β-lactone ring decorated with catechol and 4-nitro-benzyl moieties . The catechol moiety is widespread in nature and its role in the coordination of ferric iron has been well-characterised in siderophores and Trojan horse antibiotics .Chemical Reactions Analysis

The catechol moiety of obafluorin plays a significant role in its bioactivity . It has been found that an intact catechol is required for both antibacterial activity and inhibition of the ThrRS molecular target .Physical And Chemical Properties Analysis

Obafluorin has a molar mass of 358.306 g·mol−1 . It is a weak Zn2+ binder in vitro, contrasting with a strong, specific 1:1 interaction with Fe3+ .Scientific Research Applications

Antibacterial Activity

Obafluorin is a natural product from Pseudomonas fluorescens that exhibits significant antibacterial activity . It acts as a broad-spectrum antibiotic against a range of clinically relevant pathogens .

Inhibition of Threonyl-tRNA Synthetase (ThrRS)

Obafluorin inhibits threonyl-tRNA synthetase (ThrRS), an enzyme that plays a crucial role in protein synthesis . This inhibition contributes to its antibacterial properties .

Iron Coordination

The catechol moiety of obafluorin plays a role in the coordination of ferric iron . This iron coordination is well-characterised in siderophores and Trojan horse antibiotics .

Zinc Coordination

Although obafluorin is a weak Zn 2+ binder in vitro, it has been shown that the obafluorin catechol coordinates Zn 2+ in the ThrRS active site .

Role in Iron-Mediated Uptake

Obafluorin does not behave as a Trojan horse antibiotic but instead exhibits increased antibacterial activity in the presence of Fe 3+ . This suggests a role in Fe 3+ -mediated uptake .

Prevention of Hydrolytic Breakdown

The binding of Fe 3+ by obafluorin prevents the hydrolytic breakdown of the β-lactone ring . This reveals a hitherto unreported function for the catechol moiety in natural product bioactivity .

Mechanism of Action

Target of Action

Obafluorin primarily targets the threonyl-tRNA synthetase (ThrRS) . ThrRS is an enzyme that plays a crucial role in protein synthesis, making it a valuable target for antibacterial compounds.

Mode of Action

Obafluorin inhibits ThrRS, thereby disrupting protein synthesis . It achieves this through its unique structure, which includes a strained β-lactone ring decorated with catechol and 4-nitro-benzyl moieties . The catechol moiety is particularly important, as it is required for both antibacterial activity and inhibition of the ThrRS molecular target .

Biochemical Pathways

By inhibiting ThrRS, obafluorin disrupts the protein synthesis pathway, leading to a broad-spectrum antibiotic effect against a range of clinically relevant pathogens . This makes obafluorin a potent antibacterial agent.

Result of Action

The inhibition of ThrRS by obafluorin leads to a disruption in protein synthesis, resulting in antibacterial activity against a range of pathogens . This makes obafluorin a promising candidate for the development of new antibiotics.

Action Environment

Interestingly, obafluorin exhibits increased antibacterial activity in the presence of Fe 3+ . This suggests that environmental factors, such as the presence of certain metal ions, can influence the action, efficacy, and stability of obafluorin .

Safety and Hazards

Future Directions

New insights about obafluorin suggest that it might offer a powerful antidote to antibiotic resistance . Understanding how antibiotic scaffolds construct in nature can help prospect for new classes of antibiotics through DNA sequencing and genome mining . Scientists could use these chemicals as next-generation antibiotics for humans, or even to benefit the agriculture sector .

properties

IUPAC Name |

2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINNQKIVZOTQBB-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238870 | |

| Record name | Obafluorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obafluorin | |

CAS RN |

92121-68-1 | |

| Record name | Obafluorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obafluorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

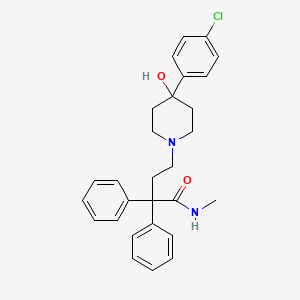

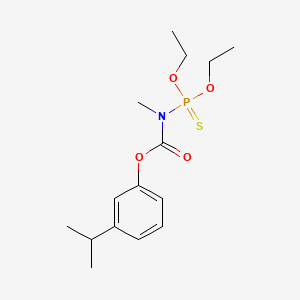

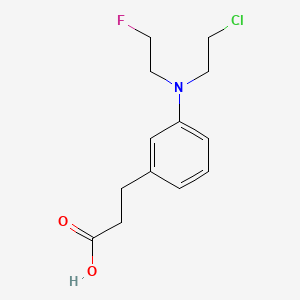

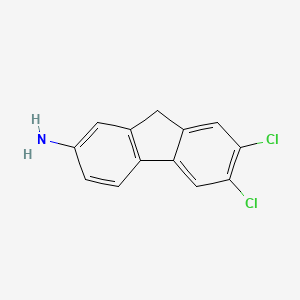

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of obafluorin and how does this interaction affect bacterial cells?

A1: Obafluorin specifically targets threonyl-tRNA synthetase (ThrRS) [, , ]. This enzyme plays a crucial role in protein synthesis by attaching the amino acid threonine to its corresponding tRNA molecule. By inhibiting ThrRS, obafluorin disrupts protein synthesis, ultimately leading to bacterial cell death [, ].

Q2: How does Pseudomonas fluorescens, the producer of obafluorin, protect itself from the antibiotic's effects?

A2: Pseudomonas fluorescens harbors a gene called obaO that encodes a homologue of ThrRS [, ]. This homologue, ObaO, confers self-immunity to the bacteria. While ObaO is also partially inhibited by obafluorin, it exhibits a unique partial inhibition mechanism, allowing the bacteria to survive in the presence of the antibiotic [, ].

Q3: What is the molecular formula and weight of obafluorin?

A3: Obafluorin's molecular formula is C17H15N3O8, and its molecular weight is 389.32 g/mol [, ].

Q4: What structural features are essential for obafluorin's antibacterial activity?

A4: The intact catechol moiety within the obafluorin structure is crucial for both its antibacterial activity and its ability to inhibit ThrRS []. Modifications to the catechol group significantly reduce or abolish these activities [].

Q5: How does the catechol moiety contribute to obafluorin's stability?

A5: The catechol group in obafluorin binds specifically to Fe3+ ions in a 1:1 ratio []. This interaction enhances the compound's stability by preventing the hydrolytic breakdown of its β-lactone ring, a feature crucial for its biological activity [].

Q6: What are the key precursors involved in obafluorin biosynthesis?

A6: The biosynthesis of obafluorin requires L-p-aminophenylalanine, glycine (specifically in the form of glyoxylic acid), and dihydroxybenzoic acid [, , ]. These precursors contribute to different parts of the obafluorin molecule [, , ].

Q7: What enzyme is responsible for the unusual β-lactone ring formation in obafluorin?

A7: The nonribosomal peptide synthetase ObiF1 catalyzes the formation of the β-lactone ring during obafluorin biosynthesis []. This enzyme displays unique structural features within its thioesterase domain, enabling this unusual cyclization reaction [].

Q8: How do structural modifications of obafluorin affect its antibacterial activity?

A8: Studies exploring obafluorin analogues revealed that modifications to the β-lactone ring, the catechol moiety, and the 4-nitrobenzyl group all impact the compound's antibacterial activity and stability []. These findings provide valuable insights for designing potential obafluorin derivatives with improved efficacy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)

![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)

![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)